molecular formula C8H18N2 B107622 (1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine CAS No. 75599-23-4

(1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine

Cat. No. B107622
CAS RN: 75599-23-4
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-OCAPTIKFSA-N
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Description

The compound "(1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine" is a derivative of cyclic 1,2-diamines, which are characterized by their two nitrogen atoms being part of a cyclohexane ring. These compounds are of interest due to their chiral nature and potential applications in various chemical syntheses as chiral auxiliaries or building blocks for more complex molecules.

Synthesis Analysis

The synthesis of related N,N'-disubstituted cyclic 1,2-diamines has been reported, derived from (1R,2R)-1,2-diaminocyclohexane . The process involves the creation of unsymmetrically tetrasubstituted cyclic 1,2-diamines, which suggests that the synthesis of "(1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine" could follow a similar pathway, albeit with different substituents to achieve the specific S and R configurations at the nitrogen atoms. Additionally, the synthesis of N,N'-trisubstituted 1,2-diamines from the same precursor has been achieved through the reduction of an aminal, which could be a step in the synthesis of the dimethyl variant .

Molecular Structure Analysis

The molecular structure of a closely related compound, "(1R,2R)-N,N'-Diisobutyl-N,N'-dimethylcyclohexane-1,2-diamine," has been analyzed, revealing that the two nitrogen atoms in the cyclohexane ring can become stereogenic centers due to their different substituents . This implies that for "(1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine," the molecular structure would also exhibit chirality at the nitrogen centers, with the specific S and R configurations influencing the overall 3D conformation of the molecule.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving "(1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine," the structural and synthetic discussions suggest that these cyclic 1,2-diamines could participate in various chemical transformations. Their chiral nature makes them suitable for reactions where stereochemistry is crucial, such as asymmetric synthesis or catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine" are not explicitly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the physical state, solubility, melting point, and other properties would be influenced by the presence of the dimethyl groups and the cyclohexane ring structure . The chiral nature of the compound would also affect its optical properties, such as specific rotation, which is a measure of how it rotates plane-polarized light.

Scientific Research Applications

Chirality and Host-Guest Chemistry

A study reported the synthesis of chiral tweezer-diamine complexes involving (1S,2S)-1,2-cyclohexane diamine and other chiral guests. The focus was on understanding the binding constants and circular dichroism (CD) in these complexes. The research highlighted significant enhancements in CD signals due to well-matched host-guest systems, indicating the potential of these complexes in chirality-based applications (Brahma et al., 2014).

Catalysis and Organic Synthesis

The compound has been used as an effective ligand in metal-catalyzed cross-couplings, particularly in facilitating alkyl-alkyl Suzuki reactions at room temperature, a significant advancement in the field of organic synthesis (Saito & Fu, 2007).

Ligand Design and Coordination Chemistry

Studies have explored the synthesis and structural characterization of various compounds and complexes involving (1R,2R)-1,2-diaminocyclohexane. The findings contribute to our understanding of crystalline structures, binding interactions, and the potential for these compounds in coordination chemistry and materials science (Guillaume et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. It could involve potential applications, further reactions, or investigations into its mechanism of action.


properties

IUPAC Name

(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine

CAS RN

75599-23-4
Record name rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine
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